2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
Imidazole Derivatives
The 1H-imidazole core is a nitrogen-containing heterocycle critical in biological systems. The methyl group at position 1 and the p-tolyl group at position 5 classify it as a 1,5-disubstituted imidazole , a scaffold known for modulating enzyme interactions .
Thiazole Derivatives
The 4-methylthiazole substituent is a sulfur- and nitrogen-containing heterocycle. Thiazoles are prevalent in pharmaceuticals due to their metabolic stability and ability to engage in hydrogen bonding .
Thioether-containing Acetamides
The thioether (–S–) bridge between the imidazole and acetamide groups enhances conformational flexibility and influences redox activity. Thioethers are less polar than ethers, potentially improving membrane permeability .
Table 1: Heterocyclic Components and Their Roles
| Component | Heterocycle Type | Role in Structure |
|---|---|---|
| 1-methyl-5-(p-tolyl) | Imidazole | Core aromatic system |
| 4-methylthiazol-2-yl | Thiazole | Pharmacophore anchor |
| –S– linkage | Thioether | Conformational flexibility |
Molecular Descriptors and Canonical Representations
Key molecular descriptors for this compound include:
Molecular Weight and Exact Mass
Canonical Representations
- SMILES :
O=C(NC1=NC=CS1)CSC2=NC=C(C3=CC=C(C)C=C3)N2Cexplicitly defines atomic connectivity. - InChI : Generated algorithmically, the InChI string encodes layers for connectivity, hydrogen positions, and stereochemistry. For example, a similar compound’s InChI is
InChI=1S/C28H31N5OS/c1-18-6-10-23(11-7-18)29-16-25-31-32-28(33(25)24-12-8-19(2)9-13-24)35-17-26(34)30-27-21(4)14-20(3)15-22(27)5/h6-15,29H,16-17H2,1-5H3,(H,30,34), illustrating the standard format. - InChIKey : A condensed, hashed version of the InChI string, such as
KNCDUEYTRNWTDD-UHFFFAOYSA-N, enabling rapid database searches.
Table 2: Molecular Descriptors
| Descriptor | Value | Source |
|---|---|---|
| CAS Number | 1207024-99-4 | |
| Molecular Formula | C₁₆H₁₆N₄OS₂ | |
| Molecular Weight | 344.45 g/mol | |
| SMILES | O=C(NC1=NC=CS1)CSC2=NC=C... |
Properties
IUPAC Name |
2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS2/c1-11-4-6-13(7-5-11)14-8-18-17(21(14)3)24-10-15(22)20-16-19-12(2)9-23-16/h4-9H,10H2,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRAHTICGQUFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC3=NC(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is an organic molecule that belongs to the class of imidazole derivatives. Its unique structural features, including an imidazole ring, a thioether linkage, and a thiazole moiety, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 338.46 g/mol. The presence of the imidazole ring enhances its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N3OS |
| Molecular Weight | 338.46 g/mol |
| Structural Features | Imidazole ring, thioether |
| Biological Classification | Imidazole derivative |
Mechanisms of Biological Activity
Research indicates that compounds with imidazole and thiazole functionalities often exhibit significant biological activities, including antimicrobial, anticancer, and antiviral properties. The mechanisms through which 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide exerts its effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby affecting cell proliferation and survival.
- Targeting Pathways : It may interact with signaling pathways critical for cancer cell survival or microbial resistance.
- Induction of Apoptosis : Evidence suggests that similar compounds can induce apoptosis in cancer cells by activating caspases and other apoptotic markers.
Anticancer Activity
A study evaluated the anticancer effects of thiazole-based compounds similar to our target compound against various tumor cell lines (A549 and C6). The results indicated significant cytotoxicity, with some derivatives demonstrating IC50 values as low as 32 μg/mL against resistant strains .
Antimicrobial Activity
In vitro studies have shown that compounds containing imidazole and thiazole rings exhibit antimicrobial properties against a range of pathogens. For instance, derivatives have been reported to have Minimum Inhibitory Concentration (MIC) values around 6.25 μg/mL against bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
Case Study 1: Antiviral Properties
Research on N-Heterocycles has highlighted their potential as antiviral agents. Compounds structurally similar to 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide showed efficacy in inhibiting viral replication in cell cultures .
Case Study 2: Mechanistic Insights
A detailed investigation into the mechanism revealed that certain derivatives could inhibit RNA polymerase activity in viral systems by more than 95%, showcasing their potential in antiviral drug development .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that imidazole derivatives exhibit potential anticancer properties. For instance, compounds similar to 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. Studies have shown IC50 values as low as 0.51 µM against A549 lung cancer cells .
- Alzheimer's Disease Research : This compound has been explored as a β-secretase inhibitor, which is crucial in the development of Alzheimer's disease therapies. In vitro studies revealed its potential to penetrate the blood-brain barrier (BBB), making it a promising candidate for further optimization in treating neurodegenerative diseases .
- Antimicrobial Properties : The compound has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values have been recorded as low as 0.22 µg/mL against Staphylococcus aureus and 0.25 µg/mL against Escherichia coli, indicating its potent antibacterial properties .
Materials Science
In addition to its biological applications, 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide can be utilized in the development of new materials with specific properties such as conductivity or fluorescence. Its unique chemical structure allows it to act as a building block for synthesizing more complex heterocyclic compounds, which can be tailored for various industrial applications .
Case Study 1: Anticancer Activity Assessment
A study evaluating the anticancer effects of imidazole derivatives included the synthesis of several compounds based on similar structures to 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide. The most potent analogs were tested against multiple cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis at low concentrations .
Case Study 2: BACE Inhibition for Alzheimer's Disease
In another study focused on Alzheimer's disease, derivatives of this compound were synthesized and evaluated for their ability to inhibit β-secretase activity. The most effective compounds displayed high predicted BBB permeability and low cytotoxicity, suggesting their potential use as lead structures for developing therapeutic agents targeting Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Comparison of Structural Analogues
Key Findings
Anticancer Activity: Compound 4a (), which replaces the target’s p-tolyl group with a phenyl-thiazole moiety, showed moderate activity against A549 lung adenocarcinoma cells (IC50 = 23.30 µM) but low toxicity to normal NIH/3T3 cells (>1000 µM), indicating selectivity . The benzimidazole derivative in , featuring a p-tolyl group, demonstrated higher potency (IC50 = 15.67 µg/mL against C6 glioma cells), suggesting that extended aromatic systems (e.g., benzimidazole vs. imidazole) may enhance cytotoxicity .
Role of Substituents :
- The p-tolyl group (common in the target compound and derivatives) likely improves lipophilicity, aiding membrane penetration and target binding.
- Thiazole modifications : Replacing the thiazole’s 4-methyl group with a phenyl (as in 4a, Ev9) reduces potency compared to benzothiazole derivatives (Ev5), highlighting the importance of electron-withdrawing substituents .
Linker Flexibility :
- Compounds with triazole linkers (e.g., 9d, Ev1) were synthesized but lacked reported activity data, whereas thioether or tetrazole bridges (Ev9) showed measurable bioactivity, suggesting the linker’s rigidity impacts target engagement .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 5-phenyl-1-(4-methylphenyl)-1H-imidazole-2-thiol and 2-chloro-N-(4-methylthiazol-2-yl)acetamide under basic conditions (e.g., K₂CO₃ in refluxing ethanol). Optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature control (80–85°C for 4–6 hours), and stoichiometric ratios (1:1.2 molar ratio of thiol to chloroacetamide) to minimize byproducts . Purification via recrystallization from ethanol improves purity (>95%) .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Methodological Answer : Combine multiple techniques:
- IR spectroscopy : Validate functional groups (e.g., C=S stretch at 680–720 cm⁻¹, C=O at 1650–1700 cm⁻¹) .
- NMR (¹H/¹³C) : Confirm regiochemistry (e.g., thiazole C-H protons at δ 7.1–7.3 ppm, imidazole methyl groups at δ 2.4–2.6 ppm) .
- Elemental analysis : Ensure stoichiometric consistency (e.g., C: 58.2%, H: 4.8%, N: 16.1% experimental vs. calculated) .
Q. What preliminary biological screening assays are suitable for evaluating pharmacological potential?
- Methodological Answer : Prioritize target-specific assays:
- Anticancer activity : MTT assays against cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) with cisplatin as a positive control .
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict reactivity and guide molecular design?
- Methodological Answer : Use B3LYP/SDD calculations to model:
- HOMO-LUMO gaps : Predict charge transfer (e.g., gap = 4.23 eV, indicating moderate reactivity) .
- Molecular geometry : Analyze dihedral angles (e.g., C3-C2-C1-C6 = 0.90°) to assess planarity and π-π stacking potential with biological targets .
- Solvent effects : Apply polarizable continuum models (PCM) to simulate aqueous environments .
Q. How do structural modifications (e.g., substituent variation) influence bioactivity?
- Methodological Answer : Conduct SAR studies by synthesizing analogs:
- Thiazole modifications : Replace 4-methylthiazole with 4-fluorophenyl or 4-bromophenyl groups to enhance lipophilicity and target binding .
- Imidazole substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) at the para-position of the p-tolyl moiety to modulate electronic effects and improve metabolic stability .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Address variability through:
- Purity validation : Re-analyze compounds via HPLC (e.g., >98% purity threshold) to exclude impurity-driven effects .
- Assay standardization : Use consistent cell lines (e.g., ATCC-certified HepG2) and control compounds across experiments .
- Mechanistic studies : Perform enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory activity) to confirm target engagement .
Q. What strategies improve crystallinity for X-ray diffraction studies?
- Methodological Answer : Optimize crystallization conditions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
